molecular formula C15H8BrFO2 B1621851 4'-Bromo-6-fluoroflavone CAS No. 213894-80-5

4'-Bromo-6-fluoroflavone

Cat. No. B1621851
M. Wt: 319.12 g/mol
InChI Key: ZPPDUZHGCWBFMW-UHFFFAOYSA-N
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Description

4’-Bromo-6-fluoroflavone is a chemical compound that contains 29 bonds in total, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ketone .


Synthesis Analysis

The synthesis of flavones like 4’-Bromo-6-fluoroflavone can be achieved through a one-pot process. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-6-fluoroflavone includes a 2-dimensional (2D) chemical structure image and a 3-dimensional (3D) chemical structure image . It has a molecular weight and a specific molecular formula .


Chemical Reactions Analysis

The chemical reactions involving 4’-Bromo-6-fluoroflavone are complex and involve multiple steps. The synthesis of flavones involves a series of reactions, including intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-6-fluoroflavone include its molecular structure, melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Synthesis of Flavones

  • Scientific Field : Organic Chemistry
  • Application Summary : 4’-Bromo-6-fluoroflavone can be used in the synthesis of flavones, a class of compounds with numerous biological activities .
  • Methods of Application : The compound is used in a one-pot synthesis of functionalized flavones. This involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
  • Results or Outcomes : This method provides a direct route to the core structure of flavones .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 4’-Bromo-6-fluoroflavone derivatives have been synthesized and tested for their anticancer activity .
  • Methods of Application : The compound is synthesized from 2-hydroxyacetophenones using the modified Baker–Venkataraman reaction .
  • Results or Outcomes : The synthesized flavones with F substituent at the 4’ position demonstrated higher activity than other flavone derivatives, particularly against HeLa and MCF-7 with the IC50 9.5 and 2.7 μM, respectively .

Fluorescent Probe for Aluminum Detection

  • Scientific Field : Analytical Chemistry
  • Application Summary : A novel fluorescent probe based on bromoflavonol, which could be a derivative of 4’-Bromo-6-fluoroflavone, has been designed and synthesized for detecting Al3+ .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for 4’-Bromo-6-fluoroflavone provides information on how to handle the compound safely. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the research of flavones like 4’-Bromo-6-fluoroflavone involve developing a novel and versatile synthetic transformation of common substrates into flavones and flavanones under mild conditions. Such a transformation is expected to enable straightforward reactions for the construction of a privileged flavonoid library .

properties

IUPAC Name

2-(4-bromophenyl)-6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDUZHGCWBFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381010
Record name 4'-Bromo-6-fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-6-fluoroflavone

CAS RN

213894-80-5
Record name 4'-Bromo-6-fluoroflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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